Brcdr

説明

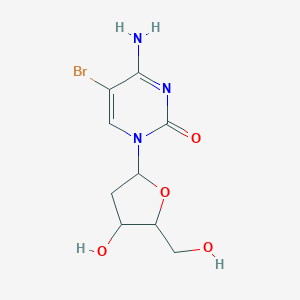

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISUPFXQEHWGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-79-3 | |

| Record name | Brcdr | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms and Interactions of 5 Bromo 2 Deoxycytidine

Cellular Uptake and Intracellular Fate of 5-Bromo-2'-deoxycytidine

The biological activity of 5-Bromo-2'-deoxycytidine (BrdC) is contingent upon its entry into the cell and subsequent metabolic activation. Like other deoxycytidine analogues, its uptake is mediated by specific protein channels in the cell membrane. Human equilibrative nucleoside transporters (hENTs) are crucial for the transport of similar nucleoside analogues, such as cytarabine, into the cytoplasm, suggesting a primary route for BrdC as well. nih.gov

Once inside the cell, BrdC is subject to several metabolic pathways. The critical step for its ultimate function is phosphorylation, a process that converts the nucleoside into its nucleotide form. researchgate.net However, it can also be a substrate for deaminating enzymes. Studies have shown that in the absence of deaminase inhibitors, a significant portion of related analogues can be converted to their corresponding deoxyuridine forms. nih.gov For instance, when cells were treated with 5-iododeoxycytidine without a deaminase inhibitor, a substantial percentage of the incorporated halogenated pyrimidine (B1678525) in DNA was iodouracil, indicating deamination had occurred. nih.gov The inhibition of these deaminases is therefore crucial to ensure that the compound is incorporated into DNA as a cytosine analogue rather than a thymidine (B127349) analogue. nih.gov

Deoxycytidine Kinase-Mediated Phosphorylation and Nucleotide Pool Alterations

The primary activation step for 5-Bromo-2'-deoxycytidine is its phosphorylation, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov This enzyme is the rate-limiting factor in the activation pathway for many deoxycytidine analogues. nih.gov The enzymatic action of dCK adds a phosphate (B84403) group to the 5' position of the deoxyribose sugar, converting BrdC into 5-Bromo-2'-deoxycytidine monophosphate. Subsequent phosphorylations by other kinases yield the triphosphate form, 5-bromo-2'-deoxycytidine triphosphate (BrdCTP), which is the active metabolite required for incorporation into DNA. researchgate.net

The efficiency of dCK-mediated phosphorylation can be influenced by the existing intracellular nucleotide pools. The cellular concentrations of normal nucleotides, such as cytidine (B196190) 5'-triphosphate (CTP) and uridine (B1682114) 5'-triphosphate (UTP), can modulate dCK activity. For example, in studies with the related analogue gemcitabine (B846) (dFdC), high concentrations of CTP were shown to have variable effects on dCK activity, causing inhibition in some cell lines and activation in others. nih.gov Similarly, UTP was observed to either enhance or decrease dFdC phosphorylation depending on the cell line. nih.gov These findings suggest that the metabolic activation of BrdC is not isolated but is integrated into the complex regulatory network of cellular nucleotide metabolism.

Table 1: Effect of CTP and UTP on Deoxycytidine Analogue Phosphorylation

This table summarizes research findings on how endogenous nucleotide triphosphates can influence the activity of deoxycytidine kinase (dCK) on its substrates. Data is based on studies with the deoxycytidine analogue dFdC (gemcitabine), illustrating the regulatory complexity. nih.gov

| Cell Line | Effector Nucleotide (Concentration) | Substrate | Effect on Phosphorylation |

|---|---|---|---|

| A2780 | CTP (1 mM) | Deoxycytidine | 20-30% Inhibition |

| C26-10 | CTP (1 mM) | Deoxycytidine | 20-30% Inhibition |

| WiDr | CTP (1 mM) | Deoxycytidine | ~70% Increase |

| A2780 | CTP (1 mM) | dFdC | No significant effect |

| WiDr | CTP (1 mM) | dFdC | ~40% Increase |

| WiDr | UTP (1 mM) | Deoxycytidine | ~40% Increase |

| C26-10 | UTP (1 mM) | dFdC | ~40% Increase |

| WiDr | UTP (1 mM) | dFdC | 70-80% Decrease |

Incorporation of 5-Bromo-2'-deoxycytidine into Nucleic Acids

Enzymatic Integration into DNA during Replication

The metabolically active form of the compound, 5-bromo-dCTP, serves as a substrate for DNA polymerases. During the process of DNA replication, DNA polymerases can recognize and incorporate BrdCTP into the growing DNA strand, effectively substituting it for the natural nucleotide, deoxycytidine triphosphate (dCTP). oup.com This incorporation has been demonstrated in various systems, including in cells infected with herpes simplex virus, which possess a viral thymidine kinase that can phosphorylate the analogue. nih.gov The ability of DNA polymerases to utilize BrdCTP allows for the widespread integration of this modified base throughout the genome of replicating cells. oup.comcore.ac.uk

Positional and Sequence-Dependent Incorporation Patterns within DNA

The incorporation of BrdC into DNA is not random in its consequences. Subsequent events, such as DNA damage upon irradiation, show a clear sequence dependency. Research has demonstrated that upon UVB irradiation, incorporated BrdC can form intrastrand crosslinks with adjacent bases. nih.govnih.gov The efficiency and type of crosslink formed are markedly affected by the neighboring nucleoside. The yields of these crosslink products are significantly higher when the 5' flanking nucleoside is a deoxyguanosine (dG) compared to a deoxyadenosine (B7792050) (dA). nih.gov Specifically, covalent bonds can form between the C5 position of the brominated cytosine and the N2 or C8 position of the adjacent guanine (B1146940). nih.govnih.gov This sequence-dependent damage pattern highlights that the biological impact of BrdC incorporation is highly influenced by its local sequence context within the DNA. nih.gov

Interactions of 5-Bromo-2'-deoxycytidine with DNA Polymerases

The triphosphate form of 5-Bromo-2'-deoxycytidine, BrdCTP, is generally a good substrate for various DNA polymerases. Studies have shown that BrdCTP is incorporated into DNA by Klenow DNA polymerase and Sequenase with an efficiency comparable to that of the natural dCTP. oup.com This suggests that the bromine substitution at the 5-position of the cytosine base does not significantly hinder its recognition and use by these polymerases.

However, the interaction can vary between different types of polymerases. For example, with Escherichia coli polymerase I, the incorporation rate of 5-bromo-dCTP was found to be more than double that of 5-iodo-dCTP, indicating a preference for the bromo-substituted analogue over the iodo-substituted one. oup.com While the initial incorporation is efficient, the presence of the resulting modified base within the DNA template can have consequences. For instance, intrastrand crosslinks that can form from incorporated BrdC have been shown to block the progression of replicative DNA polymerases, such as HIV reverse transcriptase and exonuclease-deficient T7 DNA polymerase, thereby halting DNA synthesis. nih.gov

Table 2: Relative Incorporation Efficiency of 5-Substituted dCTP Analogs

This table compares the incorporation efficiency of various 5-substituted deoxycytidine triphosphate analogs, including the 5-bromo derivative, by DNA polymerases relative to the natural dCTP. The data is compiled from studies using Klenow DNA polymerase and Sequenase. oup.com

| dCTP Analog | DNA Polymerase | Incorporation Efficiency Compared to dCTP |

|---|---|---|

| 5-bromo-dCTP | Klenow DNA Polymerase | Similar to dCTP |

| 5-methyl-dCTP | Klenow DNA Polymerase | Similar to dCTP |

| 5-bromo-dCTPαB | Sequenase (T7 DNA Polymerase) | Good substrate, similar to dCTPαB |

| 5-iodo-dCTPαB | Sequenase (T7 DNA Polymerase) | Least efficient among tested analogs |

| 5-ethyl-dCTPαB | Sequenase (T7 DNA Polymerase) | Good substrate, similar to dCTPαB |

Structural and Conformational Changes Induced by 5-Bromo-2'-deoxycytidine in DNA

The incorporation of 5-Bromo-2'-deoxycytidine into the DNA helix induces significant structural and conformational alterations. The presence of the bulky and electronegative bromine atom at the C5 position of the cytosine ring influences the local DNA structure. One of the most well-established effects is the potentiation of the transition from the canonical right-handed B-form DNA to the left-handed Z-form DNA. oup.com This effect is particularly pronounced in sequences with alternating pyrimidines and purines (e.g., poly(dG-dC)). oup.com The order of potency for inducing this B-to-Z transition among halogens is iodo > bromo > methyl > ethyl. oup.com

Beyond major conformational transitions, the substitution increases the thermodynamic stability of the DNA duplex compared to one containing an unmodified cytosine. oup.com The substitution at the 5-position of the pyrimidine base alters key physical properties that govern DNA structure, including the hydrophobic driving force, base stacking interactions, and the electronic complementarity of the base pairs. caltech.edu While not directly BrdC, studies on the closely related 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have shown it can alter chromatin structure and induce an A-form-like DNA conformation, suggesting that the 5-bromo substitution has profound effects on the higher-order structure of DNA. scispace.com These structural perturbations are fundamental to the biological consequences of its incorporation.

Epigenetic Modulatory Roles of 5 Bromo 2 Deoxycytidine

5-Bromo-2'-deoxycytidine as an Inhibitor of DNA Methyltransferases (DNMTs)

DNA methylation, a critical epigenetic modification, is catalyzed by DNA methyltransferases (DNMTs). The inhibition of these enzymes can lead to a reduction in DNA methylation, potentially reactivating silenced genes. Nucleoside analogs are a prominent class of DNMT inhibitors. nih.govbrieflands.com

Specificity and Mechanism of DNMT Inhibition

While related compounds like 5-Aza-2'-deoxycytidine are well-documented DNMT inhibitors that form covalent adducts with the enzyme, the precise mechanism for 5-Bromo-2'-deoxycytidine is not as clearly defined in scientific literature. nih.gov The established mechanism for many cytosine analogs involves their incorporation into DNA, where they trap DNMTs, leading to the enzyme's degradation and a subsequent loss of methylation. nih.govplos.org For instance, 5-Aza-2'-deoxycytidine's structure prevents the methyl group transfer, causing the enzyme to become covalently and irreversibly bound to the DNA. nih.gov Research into whether 5-Bromo-2'-deoxycytidine follows a similar suicide substrate mechanism or acts via a different mode of inhibition is not extensively covered in available studies.

Consequences for DNA Methylation Patterns

The incorporation of a cytosine analog into DNA during replication leads to the passive demethylation of the genome over subsequent cell divisions. By inhibiting DNMTs, particularly the maintenance methyltransferase DNMT1, the methylation pattern on the newly synthesized DNA strand is not maintained, resulting in a global or targeted reduction in methylation. plos.org This can reverse the hypermethylation of CpG islands in promoter regions, a common epigenetic alteration in cancer that leads to the silencing of tumor suppressor genes. plos.orgnih.gov While this is a known consequence for potent DNMT inhibitors like 5-Aza-2'-deoxycytidine, specific studies detailing the genome-wide changes in methylation patterns induced solely by 5-Bromo-2'-deoxycytidine are limited.

Regulation of Gene Expression by 5-Bromo-2'-deoxycytidine

By altering DNA methylation, 5-Bromo-2'-deoxycytidine can indirectly influence the transcriptional landscape of a cell.

Mechanisms of Transcriptional Modulation

The primary mechanism by which DNMT inhibitors modulate transcription is through the demethylation of gene promoters. A demethylated promoter is more accessible to transcription factors and the transcriptional machinery, facilitating gene expression. Another related compound, 5-Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, has been shown to block myogenesis by extinguishing the expression of the myogenic determination gene MyoD1. nih.gov This suggests that halogenated nucleosides can selectively affect regulatory genes that are crucial for cell lineage development. nih.gov Furthermore, the incorporation of BrdU can alter chromatin transcription, leading to changes in the nucleotide composition of synthesized RNA. nih.gov

Reactivation of Silenced Genes

A key therapeutic goal of DNMT inhibitors is the reactivation of tumor suppressor genes that have been silenced by promoter hypermethylation in cancer cells. nih.gov Studies on compounds like 5-Aza-2'-deoxycytidine have shown successful reactivation of genes such as estrogen receptors alpha and beta in colon cancer cell lines, which is correlated with DNMT1 downregulation. nih.gov While it is hypothesized that 5-Bromo-2'-deoxycytidine could have similar effects due to its structural analogy to cytosine, direct evidence and specific examples of genes reactivated by this particular compound are not widely reported. Its potential as a DNA photosensitizer, which causes DNA damage upon irradiation, represents a distinct mechanism of action that could also contribute to cellular responses, including changes in gene expression. rsc.orgglpbio.com

Chromatin Dynamics and Histone Modifications Influenced by 5-Bromo-2'-deoxycytidine

The structure of chromatin, the complex of DNA and histone proteins, is a key determinant of gene accessibility and expression. Chemical modifications to histones and the actions of chromatin remodeling complexes work in concert with DNA methylation to regulate the chromatin state. mdpi.com

The incorporation of nucleoside analogs can have direct physical consequences on chromatin. For example, studies with 5-Bromodeoxyuridine (BrdU) have shown that its presence in DNA can destabilize nucleosome positioning, which in turn leads to changes in heterochromatin organization and gene expression. nih.gov It is plausible that the incorporation of 5-Bromo-2'-deoxycytidine, with its bulky bromine atom, could also introduce structural perturbations to the DNA helix, affecting its interaction with histone proteins and remodeling complexes. However, specific research detailing the direct impact of 5-Bromo-2'-deoxycytidine on histone modification patterns (such as acetylation or methylation) and the recruitment or inhibition of specific chromatin remodeling complexes is not currently available in the reviewed literature.

Interactive Data Tables

Table 1: Known Properties and Research Findings for 5-Bromo-2'-deoxycytidine (BrdC)

| Property | Description | Research Focus | Reference(s) |

|---|---|---|---|

| Chemical Classification | Halogenated nucleoside analog | Chemical synthesis and characterization | glenresearch.com |

| Primary Investigated Role | DNA Photosensitizer | Inducing DNA damage (single strand breaks, intrastrand cross-links) upon irradiation with 300 nm photons for research purposes. | rsc.orgglpbio.com |

| Epigenetic Role | Putative DNMT Inhibitor | The role as a direct inhibitor of DNA methyltransferases is inferred from its structure as a cytosine analog, but specific mechanisms and efficacy are not well-documented compared to other analogs like 5-Aza-2'-deoxycytidine. | N/A |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-Bromo-2'-deoxycytidine | BrdC |

| 5-Aza-2'-deoxycytidine | 5-Aza-CdR, Decitabine |

| 5-Bromo-2'-deoxyuridine (B1667946) | BrdU |

| DNA methyltransferase | DNMT |

| MyoD1 | MyoD1 |

| Estrogen Receptor Alpha | ERα |

Alterations in Nucleosome Organization and Heterochromatin Structure

The incorporation of nucleoside analogs into DNA can lead to significant changes in the higher-order chromatin structure, affecting nucleosome positioning and the stability of heterochromatin. Research primarily focused on the thymidine analog 5-Bromodeoxyuridine (BrdU) has shown that its presence in the genome can disrupt the organized arrangement of nucleosomes. nih.govresearchgate.net

Nucleosomes are the fundamental units of chromatin, consisting of DNA wrapped around a core of histone proteins. Their precise positioning along the DNA is crucial for regulating gene expression, as it determines the accessibility of DNA to transcription factors and other regulatory proteins. Studies in yeast have demonstrated that the substitution of thymine (B56734) with 5-bromouracil (B15302) (the base in BrdU) can disrupt nucleosome positioning, particularly at AT-rich sequences. nih.govresearchgate.net This disruption is thought to occur because the bromine atom alters the local DNA conformation, potentially inducing a shift towards an A-form-like DNA structure, which is less accommodating to the tight wrapping required for stable nucleosome formation. researchgate.net

Table 1: Research Findings on the Impact of 5-Bromodeoxyuridine (BrdU) on Nucleosome and Chromatin Structure

| Finding | Organism/System | Implication for Chromatin Structure | Reference |

| BrdU incorporation disrupts nucleosome positioning. | Yeast | Leads to a less organized and potentially more accessible chromatin state. | nih.govresearchgate.net |

| Disruption of nucleosome positioning is linked to the induction of an A-form-like DNA conformation. | Yeast | The altered DNA structure is less favorable for tight histone wrapping. | researchgate.net |

| BrdU incorporation can lead to the enhancement of gene expression from previously repressed genes. | Yeast | Suggests that chromatin becomes more permissive to transcription. | nih.gov |

It is important to note that these findings are for 5-Bromodeoxyuridine (BrdU), and it is not definitively established that 5-Bromo-2'-deoxycytidine (BrdC) has identical effects.

Effects on Histone Acetylation and Methylation Status

The post-translational modification of histone proteins, such as acetylation and methylation, is a critical layer of epigenetic regulation that dictates chromatin accessibility and gene expression. While there is a lack of direct evidence detailing the effects of 5-Bromo-2'-deoxycytidine on histone modification patterns, studies on related compounds offer some potential mechanisms.

Histone acetylation, typically associated with transcriptional activation, neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with the negatively charged DNA backbone and creating a more open chromatin structure. Conversely, histone methylation can be associated with either activation or repression, depending on the specific lysine residue that is modified.

The impact of nucleoside analogs on histone modifications is often considered a downstream consequence of their primary effects on DNA. For instance, the well-studied compound 5-Aza-2'-deoxycytidine (a different cytosine analog) is a potent inhibitor of DNA methyltransferases. Its incorporation into DNA leads to a global decrease in DNA methylation, which in turn can trigger changes in histone marks. For example, treatment with 5-Aza-2'-deoxycytidine has been shown to decrease the levels of H3K9 di-methylation, a repressive histone mark. nih.gov This effect was linked to a reduction in the G9A histone methyltransferase enzyme. nih.gov

While 5-Bromo-2'-deoxycytidine is not a known direct inhibitor of DNA methyltransferases in the same way as 5-Aza-2'-deoxycytidine, its incorporation could indirectly influence histone modifications. By altering chromatin structure and nucleosome positioning as discussed in the previous section, it could modulate the accessibility of histone-modifying enzymes to their substrates. A more open chromatin state might allow for increased access of histone acetyltransferases (HATs) or certain histone methyltransferases, leading to changes in the local histone modification landscape.

Table 2: Effects of the Related Analog 5-Aza-2'-deoxycytidine on Histone Methylation

| Compound | Effect | Mechanism | Cell Line | Reference |

| 5-Aza-2'-deoxycytidine | Decrease in promoter H3K9 di-methylation | Post-transcriptional decrease in G9A histone methyltransferase | MDA-MB-231 and UACC 1179 (Breast Cancer) | nih.gov |

| 5-Aza-2'-deoxycytidine | Global decrease in H3K9 di-methylation | Dose-dependent decrease in G9A enzyme | MDA-MB-231 and UACC 1179 (Breast Cancer) | nih.gov |

Note: The data presented in this table is for 5-Aza-2'-deoxycytidine, a compound with a different mechanism of action from 5-Bromo-2'-deoxycytidine. The effects of 5-Bromo-2'-deoxycytidine on histone modifications have not been well-documented.

5 Bromo 2 Deoxycytidine in Dna Damage and Repair Pathway Research

Induction of DNA Lesions by 5-Bromo-2'-deoxycytidine

The incorporation of 5-Bromo-2'-deoxycytidine (BrdC) into DNA and subsequent exposure to radiation, particularly UVB light, leads to various forms of DNA damage. caymanchem.com This nucleoside analog, which can replace 2'-deoxycytidine (B1670253) during DNA replication, significantly sensitizes the DNA to photo-induced lesions. mpbio.com

Formation of Single Strand Breaks and Double Strand Breaks

When DNA containing BrdC is irradiated, it can lead to the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs). rsc.orgrsc.org These breaks in the phosphodiester backbone of the DNA are considered highly cytotoxic lesions. nih.gov The mechanism often involves the generation of a reactive uracil-5-yl radical following UV irradiation, which can then abstract a hydrogen atom from a neighboring sugar moiety, ultimately resulting in a strand break. nih.gov While SSBs can often be repaired by the cell, they can escalate to more lethal DSBs, especially if they occur near other lesions on the opposite strand or during DNA replication. rsc.org Studies have shown that the presence of BrdC in DNA significantly increases the yield of these strand breaks upon exposure to UV light and γ-rays. nih.gov

Intrastrand Cross-link Products (e.g., d(G^C), d(C^C) Dimers)

In addition to strand breaks, the irradiation of BrdC-substituted DNA can induce the formation of intrastrand cross-links. rsc.orgrsc.org These cross-links create covalent bonds between adjacent bases on the same DNA strand. Research has identified the formation of d(G^C) and d(C^C) dimers as specific types of intrastrand cross-links. rsc.orgrsc.orgresearchgate.net The formation of these cross-links is sequence-dependent, with studies indicating that the presence of a guanine (B1146940) (dG) adjacent to the BrdC significantly enhances the efficiency of cross-link formation. nih.govnih.gov Specifically, the C(5) of cytosine can become covalently bonded to the N(2) or C(8) of a neighboring guanine. nih.govucsf.edu It has been observed that BrdC is more efficient at inducing these cross-link products than its counterpart, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govnih.govucsf.edu

Table 1: Intrastrand Cross-link Products Induced by Irradiated 5-Bromo-2'-deoxycytidine

| Cross-link Product | Description | Reference |

| d(G^C) | A covalent bond between a guanine and a cytosine base on the same DNA strand. | rsc.org |

| d(C^C) | A covalent bond between two adjacent cytosine bases on the same DNA strand. | rsc.org |

| d(G[N(2)-5]C) | A specific type of cross-link where the N(2) of guanine is bonded to the C(5) of cytosine. | nih.gov |

| d(G[C(8)-5]C) | A specific type of cross-link where the C(8) of guanine is bonded to the C(5) of cytosine. | ucsf.edu |

DNA Photo-damage Mechanisms

The photosensitizing effect of BrdC stems from its ability to absorb UV photons, leading to a series of chemical reactions that damage the DNA. rsc.orgmedchemexpress.com Upon excitation by UV light (around 300 nm), the BrdC molecule can undergo a photoinduced electron transfer with a neighboring base, often a guanine. rsc.orgrsc.org This process can lead to the formation of a reactive cytidine (B196190) radical, which is a precursor to strand breaks. rsc.org

Another proposed mechanism involves the homolytic photodissociation of the C-Br bond in the excited BrdC molecule, which also generates a reactive radical species. rsc.org The formation of intrastrand cross-links is thought to occur when the generated radical attacks an adjacent base, forming a covalent dimer. rsc.org The efficiency of these photo-damage mechanisms can be influenced by the local DNA sequence and the stacking interactions between the bases. ucsf.edu

Cellular Responses to 5-Bromo-2'-deoxycytidine-Induced DNA Damage

The DNA lesions induced by 5-Bromo-2'-deoxycytidine (BrdC) trigger a cascade of cellular responses aimed at repairing the damage and maintaining genomic integrity. These responses involve the activation of complex signaling pathways and the recruitment of various DNA repair proteins.

Activation of DNA Damage Signaling Pathways

The presence of DNA damage, such as single and double-strand breaks caused by irradiated BrdC, activates DNA damage signaling pathways. core.ac.uknih.gov Key proteins in these pathways, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM-Rad3-related), are recruited to the sites of damage. nih.gov In studies using the related compound 5-bromo-2-deoxyuridine (BrdU), which can be formed from BrdC in vivo, researchers have observed the activation of checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor protein p53. core.ac.uknih.gov This activation serves to halt the cell cycle, providing time for the cell to repair the DNA damage before it can be passed on to daughter cells. nih.gov The activation of these signaling cascades is a critical first step in the cellular defense against the genotoxic effects of BrdC-induced lesions.

Impact on DNA Repair Mechanisms

The DNA lesions generated by BrdC are recognized and targeted by the cell's DNA repair machinery. However, the nature of the damage can influence which repair pathways are engaged. While single-strand breaks are typically repaired through the base excision repair (BER) or single-strand break repair (SSBR) pathways, double-strand breaks require more complex mechanisms like homologous recombination (HR) or non-homologous end joining (NHEJ). rsc.orgroyalsocietypublishing.org

Interestingly, while BrdC induces damage, studies on the related compound BrdU suggest that its incorporation can also impact the repair process itself. For instance, the mismatch repair system is known to be activated in cells containing BrdU. core.ac.uk However, the formation of complex lesions like intrastrand cross-links can pose a significant challenge to the repair machinery and may not be easily resolved, potentially leading to cell death if left unrepaired. rsc.org The study of how cells process and repair BrdC-induced damage continues to provide valuable insights into the intricacies of DNA repair. nih.gov

Photoreactivity and Photoinduced Electron Transfer Processes Involving 5-Bromo-2'-deoxycytidine

5-Bromo-2'-deoxycytidine (BrdC) is recognized as a potent DNA photosensitizer. rsc.orgmedchemexpress.com When incorporated into DNA, it demonstrates significant photoreactivity upon exposure to ultraviolet (UV) radiation, leading to various forms of DNA damage. This reactivity is central to its use in research on DNA damage and repair pathways.

Studies involving double-stranded oligonucleotides where cytosine has been replaced by BrdC have shown that irradiation with 300 nm UV photons induces distinct types of DNA damage. rsc.orgmedchemexpress.commostwiedzy.plrsc.org The primary forms of damage identified are single-strand breaks (SSBs) and intrastrand cross-links (ICLs). rsc.orgmostwiedzy.plrsc.org These lesions are considered potentially lethal to cells, highlighting the significance of BrdC in photosensitization studies. rsc.orgmostwiedzy.plresearchgate.net The analysis of this damage has been carried out using methods such as denaturing high-performance liquid chromatography (DHPLC), liquid chromatography-mass spectrometry (LC-MS), and denaturing polyacrylamide gel electrophoresis (PAGE). rsc.orgmostwiedzy.plrsc.org

The formation of single-strand breaks is believed to occur through a process of photoinduced electron transfer (PET). rsc.orgmostwiedzy.pl In this proposed mechanism, an electron is transferred from a ground-state 2'-deoxyguanosine (B1662781) (dG) to a photoexcited BrdC molecule within the DNA strand. rsc.orgmostwiedzy.plrsc.orgresearchgate.net This is a form of long-range electron transfer, as the guanine base may not be immediately adjacent to the BrdC.

Intrastrand cross-links, on the other hand, are thought to arise from a cycloaddition reaction. rsc.orgmostwiedzy.pl Research has identified specific cross-linked dimers, including d(G^C) and d(C^C), which form when a BrdC molecule is positioned next to a 2'-deoxyguanosine or another BrdC molecule. rsc.orgrsc.org

Further investigations have revealed that the formation of these intrastrand cross-links is highly dependent on the DNA sequence. nih.gov It has been demonstrated that BrdC is more efficient at inducing these cross-links compared to its analogue, 5-bromo-2'-deoxyuridine (BrdU). nih.gov The efficiency of cross-link formation is also influenced by the nucleoside at the 5' position relative to the BrdC. For instance, the yield of cross-link products is significantly higher when the 5' neighboring nucleoside is 2'-deoxyguanosine (dG) as opposed to 2'-deoxyadenosine (B1664071) (dA). nih.gov

The table below summarizes the key research findings on the types of DNA damage induced by photoactivated BrdC.

Table 1: DNA Damage Induced by Photoactivated 5-Bromo-2'-deoxycytidine

| Type of DNA Damage | Proposed Mechanism | Key Findings | Experimental Conditions |

|---|---|---|---|

| Single-Strand Breaks (SSBs) | Photoinduced Electron Transfer (PET) | Long-range electron transfer occurs from a ground-state 2'-deoxyguanosine to a photoexcited BrdC. rsc.orgmostwiedzy.plresearchgate.net | Irradiation of BrdC-labeled double-stranded DNA with 300 nm photons. rsc.orgmostwiedzy.plrsc.org |

| Intrastrand Cross-Links (ICLs) | Cycloaddition Reaction | Formation of d(G^C) and d(C^C) dimers. rsc.orgrsc.org The formation is sequence-dependent and more efficient than with BrdU. nih.gov Yield is higher with a 5' neighboring dG. nih.gov | UVB irradiation of duplex DNA containing BrdC. nih.gov |

Applications of 5 Bromo 2 Deoxycytidine in Cellular and Molecular Biology Research

Investigation of DNA Replication and Repair Mechanisms

The incorporation of 5-Bromo-2'-deoxycytidine into DNA is a direct marker of DNA synthesis. encyclopedia.pub This characteristic is fundamental to studying the mechanics of DNA replication. However, the utility of BrdC extends beyond simple labeling. As a halogenated nucleoside, it also functions as a photosensitizer, meaning it can induce DNA damage upon exposure to specific wavelengths of light. rsc.orgresearchgate.netmedchemexpress.com

Researchers have demonstrated that when a double-stranded oligonucleotide is labeled with BrdC and irradiated with 300 nm photons, two significant types of DNA damage occur: single-strand breaks (SSBs) and intrastrand cross-links (ICLs). rsc.orgresearchgate.net The intrastrand cross-links can form between the modified cytosine and an adjacent guanine (B1146940) base. rsc.orgresearchgate.net The formation of these lesions is believed to happen through photoinduced electron transfer between the excited BrdC and a neighboring guanine. rsc.orgresearchgate.net Because SSBs and ICLs are forms of damage that cells must repair to survive, BrdC provides a mechanism to induce specific types of damage, allowing for detailed investigation of the cellular DNA repair pathways that respond to them. rsc.orgresearchgate.net

Furthermore, studies comparing BrdC with its more commonly known counterpart, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), have shown that UVB irradiation of DNA containing these analogs leads to the sequence-dependent formation of intrastrand cross-links. nih.gov The efficiency of cross-link formation is influenced by the adjacent nucleotides, with BrdC inducing these lesions much more efficiently than BrdU in certain contexts. nih.gov This photosensitizing effect, which leads to DNA damage, makes these compounds useful for studying the mechanisms of DNA repair and the cellular consequences of unrepaired lesions. nih.govwikipedia.org

Cell Proliferation and Cell Cycle Dynamics Studies

The study of cell proliferation and the intricate timing of the cell cycle are cornerstones of cell biology, cancer research, and developmental biology. Halogenated nucleosides like 5-Bromo-2'-deoxycytidine serve as powerful tools for these investigations.

The foundational application of BrdC in proliferation studies is its ability to label cells that are actively synthesizing DNA. pubcompare.ai During the Synthesis (S) phase of the cell cycle, dividing cells incorporate nucleotides to replicate their genome. BrdC, as an analog of deoxycytidine, is incorporated into the newly synthesized DNA strands in place of the natural nucleotide. aatbio.com

Once incorporated, the bromine atom on the nucleoside acts as a tag that can be detected, typically using specific antibodies. This allows for the identification and isolation of cells that were dividing during the period of BrdC exposure. wikipedia.orgaatbio.com This method is analogous to the widely used BrdU labeling technique and provides a direct measure of DNA synthesis. sigmaaldrich.comresearchgate.net The ability to specifically mark these cell populations is invaluable for tracking cell division, lineage tracing, and measuring proliferative rates in various biological systems. pubcompare.ai

A direct extension of labeling actively dividing cells is the ability to quantify the fraction of a cell population that is in the S-phase at a given time. nih.gov By exposing a population of cells to a pulse of BrdC and subsequently detecting its incorporation, researchers can determine the percentage of cells that were actively replicating their DNA. oncotarget.com This "labeling index" is a critical parameter for assessing the proliferative status of a cell population, whether in a culture dish or within a living tissue. nih.gov

This quantitative data is crucial for comparing the proliferative rates between different cell types, understanding the effects of various treatments on cell division, and characterizing the dynamics of cell populations in tissues. nih.gov Mathematical models can be applied to data from BrdC or BrdU labeling experiments to derive quantitative rates of cell proliferation and loss, providing a deeper understanding of cell turnover kinetics. nih.gov

Beyond simply identifying dividing cells, the incorporation of halogenated nucleosides can be used to analyze the progression of cells through the different phases of the cell cycle. The incorporation of these analogs can itself influence cell cycle dynamics, providing a means to study checkpoint controls. core.ac.ukmdpi.com

Studies using the analog BrdU have shown that its incorporation can activate DNA damage signaling pathways, leading to cell cycle inhibition. core.ac.uk For instance, in A549 lung cancer cells, treatment with BrdU resulted in a significant increase in the number of cells arrested in the G0 (quiescent) and S phases, with a corresponding decrease in the G1 phase population. core.ac.uk This indicates that the presence of the analog can halt S phase progression, likely due to futile repair cycles, and cause cells to exit the cell cycle into a quiescent or senescence-like state. core.ac.uk By observing how cell populations labeled with compounds like BrdC move through the cell cycle over time, or how they accumulate in specific phases, researchers can gain detailed insights into cell cycle regulation and the points at which it can be arrested. encyclopedia.pubcore.ac.uk

| Cell Cycle Phase | Control Population (%) | BrdU-Treated Population (%) |

|---|---|---|

| G0 Phase | 2 | 17 |

| S Phase | 7 | 16 |

| 2C/G1 Phase | ~83 | ~59 |

| 4C Population | ~8 | ~8 |

This table summarizes data from a study on A549 lung cancer cells, illustrating how treatment with the analog 5-Bromo-2'-deoxyuridine (BrdU) alters the proportion of cells in different phases of the cell cycle, notably causing accumulation in G0 and S phases. core.ac.uk The principles are applicable to understanding the effects of related compounds like BrdC.

Developmental Biology and Neurogenesis Research

Understanding how organisms develop from a single cell into a complex being, and how tissues like the brain generate new cells, relies heavily on the ability to track cell division and trace the lineage of daughter cells. 5-Bromo-2'-deoxycytidine and its analogs are instrumental in this field. pubcompare.ainih.gov

Elucidating DNA-Protein Interactions through Photo-Cross-linking Studies

The interaction between DNA and proteins is fundamental to the regulation of gene expression, DNA replication, and repair. Identifying the precise sites of these interactions is a key goal in molecular biology. Halogenated nucleosides, including 5-Bromo-2'-deoxycytidine, are uniquely suited for this purpose due to their photochemical properties. glenresearch.com

When BrdC is incorporated into a specific site in a DNA sequence, it can be used as a "photo-affinity" label. Upon irradiation with UV light of a specific wavelength (e.g., 300-325 nm), the bromine-carbon bond can be cleaved, generating a highly reactive uracil-5-yl radical. nih.govglenresearch.com This radical can then form a covalent bond, or "cross-link," with a nearby amino acid side chain of a protein that is bound to the DNA. glenresearch.com

This process effectively tethers the DNA-binding protein to its specific recognition site on the DNA. glenresearch.com Researchers can then use this covalent linkage to isolate the DNA-protein complex and identify both the protein and the precise location of the binding site. This photo-cross-linking technique has been used to map the contact points between DNA and various proteins, such as transcription factors and DNA repair enzymes, providing high-resolution information about these critical molecular interactions. glenresearch.comtrilinkbiotech.com Studies have shown that BrdC can be used to induce such cross-links, highlighting its role as a potential tool for these detailed structural studies. rsc.orgresearchgate.net

Therapeutic and Diagnostic Research Applications of 5 Bromo 2 Deoxycytidine

Research in Cancer Biology and Experimental Therapeutics

In the realm of oncology, the incorporation of halogenated pyrimidines like 5-Bromo-2'-deoxycytidine and its more extensively studied analogue, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), into the DNA of cancer cells is a key strategy for enhancing therapeutic efficacy and studying cell behavior.

Radiosensitization of Tumor Cells

The ability of certain compounds to make tumor cells more susceptible to radiation therapy is a critical area of cancer research. 5-Bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analogue closely related to 5-Bromo-2'-deoxycytidine, is one of the most well-studied radiosensitizers. nih.gov When BrdU is incorporated into the DNA of proliferating cells in place of thymidine, it enhances the cell-killing effects of ionizing radiation. iaea.orgmdpi.com This process is particularly effective because hypoxic (low-oxygen) tumor cells, which are typically 2-3 times more resistant to radiation, can be sensitized. nih.govnih.gov

The mechanism involves the modified DNA being more susceptible to damage. When irradiated, nucleosides with an electrophilic substituent can undergo a process called dissociative electron attachment (DEA), which generates reactive nucleoside radicals. nih.govnih.govresearchgate.net These radicals can then induce secondary reactions leading to DNA damage, such as double-strand breaks, ultimately causing cancer cell death. nih.govresearchgate.net Studies have shown that under hypoxic conditions, BrdU increases the level of histone H2A.X phosphorylation after X-ray exposure, which is a marker for DNA double-strand breaks. nih.govresearchgate.net The radiosensitizing effect of BrdU has been demonstrated in various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells, with the effect being more pronounced in hypoxic cells than in normoxic ones. nih.govnih.govresearchgate.net

| Cell Line | Condition | Radiosensitizing Agent | Observed Effect |

| MCF-7 (Breast Cancer) | Hypoxia & Normoxia | 5-Bromo-2'-deoxyuridine (BrdU) | Enhanced radiosensitivity, more evident in hypoxic conditions. nih.govnih.gov |

| PC3 (Prostate Cancer) | Hypoxia & Normoxia | 5-Bromo-2'-deoxyuridine (BrdU) | Increased formation of double-strand breaks post-irradiation under hypoxia. nih.govresearchgate.net |

| C3H Mammary Carcinoma | Air & Hypoxic | 5-Bromo-2'-deoxyuridine (BrdU) | Dose Modifying Factor (DMF) of 1.29 (air) and 1.13 (hypoxic). iaea.org |

| Ehrlich Ascites Carcinoma | Aerobic & Hypoxic | 5-Bromo-2'-deoxyuridine (BrdU) | DMF of 1.40-1.64 (aerobic) and 1.26-1.51 (hypoxic). iaea.org |

Induction of Cellular Senescence in Cancer Cell Lines

Cellular senescence is a state of irreversible growth arrest that can act as a barrier to tumor progression. Research has shown that sublethal concentrations of the analogue 5-Bromo-2'-deoxyuridine (BrdU) can induce a senescence-like state in certain cancer cells. nih.govbohrium.com In studies using A549 lung cancer cells, which lack the p16 tumor suppressor gene, BrdU treatment triggered a DNA damage response. nih.govbohrium.comcore.ac.uk

This response involved the activation of key signaling proteins such as Chk1, Chk2, and p53. nih.govbohrium.com Following this activation, the cells exhibited reduced proliferation and cell cycle inhibition, with an accumulation of cells in the S, G2/M, and G0 phases. nih.govbohrium.com Over time, the treated cells acquired classic hallmarks of senescence, including a significant increase in cell size, granularity, and senescence-associated β-galactosidase activity. nih.govbohrium.comcore.ac.uk This suggests that BrdU's ability to induce DNA damage can push cancer cells into a non-proliferative, senescent state. nih.gov

| Cancer Cell Line | Agent | Key Molecular Events | Phenotypic Outcome |

| A549 (p16-null Lung Cancer) | 5-Bromo-2'-deoxyuridine (BrdU) | Activation of Chk1, Chk2, and p53; upregulation of p21, p27, and p57. nih.govcore.ac.uk | Reduced proliferation, cell cycle inhibition, increased cell size, and β-galactosidase activity (senescence-like phenotype). nih.govbohrium.comcore.ac.uk |

Exploration of Gene Expression Regulation in Malignancy

The incorporation of nucleoside analogues into DNA can alter gene expression patterns. While much of the research on epigenetic modulation focuses on agents like 5-Aza-2'-deoxycytidine, the integration of 5-Bromo-2'-deoxyuridine (BrdU) into DNA can also influence gene regulation, often as a consequence of inducing a DNA damage response. researchgate.net

In A549 lung cancer cells, treatment with BrdU leads to dynamic changes in the expression of cell cycle regulatory proteins. nih.govbohrium.com Initially, there is an inhibition of p21 expression, but this is followed by a subsequent increase in p21 levels. nih.gov Concurrently, the expression of other cyclin-dependent kinase inhibitors, p27 and p57, is also upregulated. nih.govbohrium.com These changes contribute to the observed cell cycle arrest and induction of senescence. Some studies suggest that BrdU may induce senescence by being incorporated into specific AT-rich sequences, thereby regulating the expression of senescence-associated genes. researchgate.net

Potential in Epigenetic Cancer Therapies

The field of epigenetic cancer therapy primarily involves drugs that target the enzymes controlling DNA methylation and histone modification, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors. nih.govnih.govjmolecularsci.com The most well-known nucleoside analogues in this class are 5-azacytidine and 5-aza-2'-deoxycytidine (decitabine), which function by inhibiting DNMTs, leading to the re-expression of silenced tumor suppressor genes. nih.govnih.govjcpjournal.orgnih.gov

5-Bromo-2'-deoxycytidine and its uridine (B1682114) analogue BrdU are not classified as classical epigenetic drugs in the same manner as DNMT inhibitors. Their primary mechanism in cancer therapy research is related to their roles as radiosensitizers and inducers of DNA damage by being incorporated into DNA. nih.govnih.gov However, by causing DNA damage and altering DNA structure, these compounds can indirectly influence chromatin structure and the accessibility of genes to the transcriptional machinery, which can be considered a broader impact on the epigenetic landscape. This is distinct from the direct enzymatic inhibition caused by agents like 5-aza-2'-deoxycytidine. nih.govnih.gov

Antiviral Research Against Herpes Simplex Viruses

A derivative of 5-Bromo-2'-deoxycytidine, (E)-5-(2-bromovinyl)-2'-deoxycytidine (BrVdCyd), has demonstrated significant potential as an antiviral agent, specifically against Herpes Simplex Virus type 1 (HSV-1). nih.gov Research has established BrVdCyd as a potent inhibitor of HSV-1 replication across various cell lines, including VERO, RK-13, HEP-2, and BHK-21 cells. nih.gov

| Virus | Compound | Cell Line | Antiviral Activity (ED50) | Note |

| HSV-1 | (E)-5-(2-bromovinyl)-2'-deoxycytidine (BrVdCyd) | VERO, RK-13, HEP-2, BHK-21 | 0.30 to 1.20 µM | Potent inhibitor of replication. nih.gov |

| HSV-1 | BrVdCyd + Tetrahydrouridine (H4dUrd) | VERO | 0.54 µM | Potency increased twofold compared to BrVdCyd alone. nih.gov |

Diagnostic Potential in Molecular Biology Research

Beyond therapeutics, 5-Bromo-2'-deoxycytidine and its analogue BrdU are invaluable tools in molecular biology research, primarily for detecting and analyzing DNA synthesis. mdpi.comnih.gov When introduced to living cells or organisms, BrdU is incorporated into the DNA of cells that are undergoing the S-phase of the cell cycle. mdpi.com Using specific monoclonal antibodies that recognize the incorporated BrdU, researchers can visualize and quantify proliferating cells. mdpi.comnih.gov

This technique is widely used in various research areas, including:

Neurogenesis: BrdU labeling is a powerful method to identify neural precursor cells and track their fate, including migration and differentiation, during embryonic, perinatal, and adult neurogenesis. nih.gov

Cell Cycle Analysis: It provides a precise way to label a cohort of cells in the S-phase, allowing for detailed studies of cell cycle kinetics and progression. nih.gov

Cell Lineage Tracing: Once incorporated, the BrdU label is passed down to daughter cells, enabling researchers to trace the lineage of a specific cell population over time. nih.gov

More recently, research has explored the use of 5-Bromo-2'-deoxycytidine as a potential DNA photosensitizer. nih.govresearchgate.net When a DNA molecule labeled with this compound is irradiated with specific wavelengths of light (e.g., 300 nm photons), it can lead to damage such as single-strand breaks and intrastrand cross-links. nih.govresearchgate.net This property could be harnessed for developing new diagnostic or research techniques that rely on targeted DNA damage. nih.gov

Identification and Tracking of DNA Methylation Patterns

5-Bromo-2'-deoxycytidine (BrdC) contributes to the study of DNA methylation patterns through an indirect, yet powerful, mechanism. Rather than directly identifying methylated sites, its utility lies in marking specific cell populations for subsequent epigenetic analysis. In vivo, BrdC is converted to its analogue 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that structurally resembles thymidine ptglab.com. During the synthesis (S) phase of the cell cycle, BrdU can be incorporated into newly synthesized DNA in place of thymidine ptglab.comnih.gov.

This incorporation acts as a permanent tag for cells that were actively dividing during the BrdU administration period. Researchers can then detect these BrdU-labeled cells using specific antibodies, effectively isolating a cohort of proliferating cells ptglab.comresearchgate.net. The genomic DNA from this specific cell population can then be extracted and analyzed for its methylation status using established, high-resolution techniques such as bisulfite sequencing or methylation-specific PCR. This approach allows for a temporal analysis of DNA methylation, enabling comparisons of methylation patterns in newly generated cells versus the broader cell population. While BrdC itself is not a demethylating agent like 5-Aza-2'-deoxycytidine mdpi.comnih.govmdpi.com, its role as a precursor to the proliferation marker BrdU provides an essential tool for investigating the dynamics of DNA methylation during cell division and differentiation.

Development as a Molecular Marker

5-Bromo-2'-deoxycytidine, primarily through its conversion to BrdU, has been extensively developed as a molecular marker for various fundamental cellular processes. Its most prominent application is in the detection and quantification of cell proliferation researchgate.netabcam.com. By incorporating into the DNA of dividing cells, it serves as a reliable marker for DNA synthesis ptglab.comnih.gov. This property is widely used to identify proliferating cells in tissues through techniques such as immunohistochemistry and flow cytometry, allowing for the precise quantification of cells in different phases of the cell cycle ptglab.comresearchgate.net.

Beyond simply marking proliferation, BrdU labeling is a powerful tool for cell lineage and fate tracking studies. Once incorporated, the BrdU label is passed down to daughter cells, allowing researchers to trace the progeny of a dividing cell population over time. This has been instrumental in fields like neurogenesis, for tracking the migration and differentiation of newly born neurons nih.gov. In a specific application, dual-labeling techniques using BrdU in combination with another thymidine analogue, 5-ethynyl-2'-deoxyuridine (EdU), have been developed to accurately estimate the rate of cell migration in dynamic tissues like the small intestinal epithelium nih.gov.

The table below summarizes the key applications of 5-Bromo-2'-deoxycytidine (via BrdU) as a molecular marker.

| Application Area | Principle of Use | Research Context | Key Findings/Advantages |

|---|---|---|---|

| Cell Proliferation Analysis | Incorporation into newly synthesized DNA during the S-phase of the cell cycle ptglab.com. | Quantifying dividing cells in normal and neoplastic tissues ptglab.com. | Allows for accurate measurement of the fraction of cells in S-phase; widely used in cancer biology and developmental studies ptglab.comabcam.com. |

| Cell Fate and Migration Tracking | Stable integration into DNA allows the label to be passed to daughter cells, enabling lineage tracing nih.gov. | Studying neurogenesis and tracking intestinal epithelial cell turnover nih.govnih.gov. | Enables the study of cell kinetics and migration paths over time; dual-labeling with EdU provides precise migration rates nih.gov. |

| DNA Damage and Repair Studies | Incorporation creates a modified DNA strand that can be used to study the effects of DNA-damaging agents like UV radiation. | Investigating the formation of single-strand breaks and intrastrand cross-links in modified oligonucleotides. | Provides a tool to understand the mechanisms of DNA damage and the cellular response to it. |

| Radiosensitization Research | Incorporation of the halogenated nucleoside makes DNA more susceptible to damage from radiation. | Preclinical studies in cancer models, such as glioma, to enhance the efficacy of radiation therapy. | Acts as a marker for cells that have been sensitized to radiation, aiding in the development of combination cancer therapies. |

Research in Other Disease Models (e.g., inflammatory bowel diseases)

The application of 5-Bromo-2'-deoxycytidine and its analogue BrdU extends to various disease models, providing insights into cellular dynamics during pathogenesis and repair. In cardiovascular research, BrdU has been used as a marker in a rat model of myocardial infarction nih.govresearchgate.net. By labeling cells undergoing DNA synthesis, it allows for the tracking of cardiac progenitor cells and the assessment of cell proliferation as part of the heart's response to ischemic injury.

In oncology, particularly in models of high-grade glioma, BrdC has been investigated for its potential as a radiosensitizer nih.govnih.gov. The incorporation of this brominated pyrimidine (B1678525) into the DNA of cancer cells increases their sensitivity to radiation, a therapeutic strategy explored in preclinical glioma models to enhance treatment efficacy.

While the prompt mentions inflammatory bowel disease (IBD) as an example, the use of BrdU in this specific context has limitations. IBD models often involve studying immune cell dynamics in the gut nih.govinotiv.com. Research in LEW rats indicated that long-term oral administration of BrdU did not reliably label proliferating immune cells in gut-associated lymphoid tissue, such as Peyer's patches, suggesting that its metabolism or availability may be altered in this context, making it less suitable for tracking these specific cell populations nih.gov. However, BrdU has been effectively used in a more general sense to study the migration of intestinal epithelial cells along the crypt-villus axis in rats, a fundamental process relevant to gut homeostasis and repair nih.govresearchgate.net.

The table below details the use of 5-Bromo-2'-deoxycytidine (via BrdU) in various disease models.

| Disease Model | Organism/System | Application of BrdC/BrdU | Research Finding |

|---|---|---|---|

| Myocardial Infarction | Rat Model | Labeling and tracking of cardiac progenitor cells post-injury. | Used to study the proliferative response and cellular regeneration mechanisms in the heart following ischemic damage nih.govresearchgate.net. |

| Glioma (Brain Tumor) | Rat Model / Cell Lines | Used as a radiosensitizer to enhance the effects of radiation therapy. | Demonstrated that incorporation into DNA can make tumor cells more susceptible to radiation-induced damage nih.govnih.gov. |

| Intestinal Injury/Homeostasis | Rat Model | Tracking the migration of intestinal epithelial cells from the crypt to the villus nih.gov. | Provided a method to accurately measure the rate of cell migration, which is crucial for maintaining the intestinal barrier nih.govresearchgate.net. |

| Gut Immunology (IBD Context) | LEW Rat Model | Attempted labeling of proliferating immune cells in Peyer's patches nih.gov. | Found to be unreliable for long-term labeling of gut immune cells, suggesting species- or strain-dependent metabolic effects nih.gov. |

Methodological Frameworks and Comparative Analysis for 5 Bromo 2 Deoxycytidine Studies

Experimental Design in In Vitro and In Vivo Research Models

Experimental designs for studying 5-Bromo-2'-deoxycytidine are tailored to specific research questions, primarily focusing on its role as a photosensitizer and radiosensitizer.

In Vitro Models: Cell culture systems are fundamental for controlled investigations into the molecular mechanisms of BrdC. A typical experimental design involves:

Cell Line Selection: The choice of cell line is critical. Studies have utilized various lines, including U-1 melanoma cells and non-cancerous AG1522 cells, to assess both cytotoxic and radiosensitizing effects across different cell types caymanchem.com.

Incorporation: Cells are cultured in a medium containing BrdC, allowing the analog to be incorporated into the DNA of replicating cells during the S phase of the cell cycle.

Treatment: Following incorporation, the cells are exposed to radiation, such as UV light or X-rays, to induce DNA damage. caymanchem.com

Analysis: A variety of assays are then employed to measure outcomes like cell survival, DNA strand breaks, and the formation of cross-links. For instance, research has demonstrated that when BrdC is incorporated into a DNA fragment in place of cytosine and exposed to UVB damage, it induces DNA cross-linking and the formation of strand breaks caymanchem.com.

Advanced Detection and Quantification Methodologies

A suite of high-resolution analytical techniques is essential for detecting BrdC incorporation and characterizing the subsequent DNA damage.

Polymerase Chain Reaction (PCR) is a powerful tool for creating specific DNA fragments that are multiply labeled with 5-Bromo-2'-deoxycytidine. In one exemplary study, a double-stranded oligonucleotide 80 base pairs in length was synthesized using PCR with BrdC triphosphate, effectively replacing native deoxycytidine triphosphate. rsc.orgrsc.org This method allows for the creation of a standardized DNA substrate where the effects of the incorporated analog can be studied in a controlled manner. The resulting modified oligonucleotide can then be subjected to treatments like UV irradiation to investigate DNA damage pathways. rsc.orgrsc.org

Chromatographic and spectrometric methods provide sensitive and quantitative analysis of BrdC-labeled DNA and its damage products.

Denaturing High-Performance Liquid Chromatography (DHPLC): This technique is employed to separate damaged DNA from undamaged fragments. Following irradiation of a BrdC-labeled oligonucleotide, DHPLC can be used to assay the extent of the damage. rsc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly specific and sensitive method used to identify and quantify the exact nature of DNA damage. After enzymatic digestion of the irradiated, BrdC-labeled DNA into its constituent nucleosides, LC-MS analysis can precisely identify damage products. rsc.orgrsc.org This technique has been instrumental in demonstrating that irradiation of BrdC-containing DNA leads to single-strand breaks (SSBs) and intrastrand cross-links (ICLs), such as d(G^C) and d(C^C) dimers. rsc.orgrsc.org

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique for separating nucleic acid fragments based on their size. It is particularly effective for resolving short, single-stranded fragments of DNA or RNA that may differ by as little as one nucleotide. nih.govnih.gov In the context of BrdC research, denaturing PAGE is used to analyze the products of irradiated, labeled oligonucleotides. rsc.orgrsc.org By visualizing the DNA fragments on the gel, researchers can detect the presence of single-strand breaks, which appear as smaller fragments compared to the full-length, undamaged oligonucleotide. rsc.orgrsc.org

Table 1: Summary of Analytical Techniques for 5-Bromo-2'-deoxycytidine Studies

| Technique | Principle | Application in BrdC Research | Key Findings Enabled |

|---|---|---|---|

| PCR-based Labeling | Enzymatic amplification of a specific DNA sequence, allowing for the incorporation of modified nucleoside triphosphates. | Synthesis of double-stranded DNA oligonucleotides multiply labeled with BrdC. rsc.orgrsc.org | Creation of a standardized substrate to study the effects of BrdC incorporation and subsequent DNA damage. |

| DHPLC | Separation of DNA fragments under partially denaturing conditions based on sequence-dependent melting properties. | Assaying the extent of damage in BrdC-labeled DNA after irradiation. rsc.orgrsc.org | Separation and initial quantification of damaged versus undamaged oligonucleotides. |

| LC-MS | Separation of molecules by liquid chromatography followed by their detection and identification based on mass-to-charge ratio. | Identification and quantification of specific DNA damage products after enzymatic digestion of irradiated, BrdC-labeled DNA. rsc.orgrsc.org | Demonstration of single-strand breaks and specific intrastrand cross-links like d(G^C) and d(C^C) dimers. rsc.orgrsc.org |

| Denaturing PAGE | Separation of single-stranded DNA fragments through a polyacrylamide gel matrix based on size. nih.govnih.gov | Analysis of DNA strand breaks in irradiated, BrdC-labeled oligonucleotides. rsc.orgrsc.org | Visualization and confirmation of single-strand breaks by observing the appearance of smaller DNA fragments. |

Comparative Studies with Related Nucleoside Analogs

To fully understand the unique properties of BrdC, it is often compared with other halogenated pyrimidines, most notably 5-Bromo-2'-deoxyuridine (B1667946) (BrdU).

BrdC and BrdU are both synthetic nucleoside analogs of thymidine (B127349) that can be incorporated into DNA during replication. wikipedia.org They share the fundamental property of sensitizing cells to radiation, making them valuable tools in cancer research. wikipedia.orgoup.com However, despite their structural similarities, they exhibit important functional distinctions.

Similarities:

Radiosensitization: Both BrdC and BrdU are known to sensitize cells to ionizing radiation and photoirradiation. caymanchem.comoup.com

DNA Incorporation: Both can replace their natural counterparts (thymidine for BrdU, deoxycytidine for BrdC, though BrdU is a thymidine analog) during DNA synthesis.

Induction of DNA Damage: Incorporation of either analog into DNA increases the amount of damage, such as strand breaks, induced by radiation. rsc.orgoup.com

Distinctions:

Primary Research Application: BrdU is extensively used as a marker for labeling and tracking newly synthesized DNA to study cell proliferation and neurogenesis. wikipedia.orgnih.gov While BrdC can also mark DNA synthesis, its research focus has been more concentrated on its properties as a photosensitizer and its specific patterns of DNA damage. caymanchem.comrsc.org

Efficiency of Cross-linking: A significant difference lies in their ability to form intrastrand cross-links upon irradiation. Studies have shown that BrdC forms these cross-links much more efficiently than BrdU. glenresearch.com

Sequence-Dependent Damage: The formation of intrastrand cross-links is sequence-dependent for both analogs, but the specific patterns and products can differ. For example, UVB irradiation of duplex oligonucleotides containing either BrdC or BrdU leads to the sequence-dependent formation of distinct crosslink products. oup.com

Table 2: Comparative Analysis of 5-Bromo-2'-deoxycytidine (BrdC) and 5-Bromo-2'-deoxyuridine (BrdU)

| Feature | 5-Bromo-2'-deoxycytidine (BrdC) | 5-Bromo-2'-deoxyuridine (BrdU) |

|---|---|---|

| Primary Role | Photosensitizer and radiosensitizer for DNA damage studies. caymanchem.comrsc.org | Widely used marker for DNA synthesis and cell proliferation studies. wikipedia.orgnih.gov Also studied as a radiosensitizer. nih.gov |

| Natural Analog | Analog of 2'-deoxycytidine (B1670253). | Analog of thymidine. wikipedia.org |

| Radiation-Induced Damage | Induces single-strand breaks and highly efficient intrastrand cross-links (e.g., d(G^C), d(C^C)). rsc.orgglenresearch.com | Induces single-strand breaks and alkali-labile sites; forms intrastrand cross-links less efficiently than BrdC. oup.comglenresearch.com |

| Efficiency of Intrastrand Cross-linking | High. glenresearch.com | Lower than BrdC. glenresearch.com |

Evaluation Against Alternative DNA Synthesis Probes (e.g., 5-Ethynyl-2'-deoxycytidine (B116413), 5-Ethynyl-2'-deoxyuridine)

The study of DNA synthesis is fundamental to understanding cell proliferation, and this relies on the use of nucleoside analogs that can be incorporated into newly synthesized DNA. While 5-Bromo-2'-deoxycytidine (BrdC) has been investigated, particularly for its photosensitizing properties, its utility as a DNA synthesis probe is often evaluated in the context of other available analogs. rsc.orgrsc.org The most prominent alternatives include 5-Ethynyl-2'-deoxycytidine (EdC) and 5-Ethynyl-2'-deoxyuridine (EdU), which have gained traction due to methodological advantages over traditional halogenated nucleosides like 5-Bromo-2'-deoxyuridine (BrdU). nih.gov

A significant methodological distinction lies in the detection process. Halogenated analogs, such as BrdU and by extension BrdC, typically require antibody-based detection. nih.govnih.gov This process necessitates harsh DNA denaturation steps, often using hydrochloric acid, to expose the incorporated nucleoside for antibody binding. nih.govnih.gov This can disrupt cell morphology and interfere with the detection of other cellular epitopes.

In contrast, EdC and EdU are detected via a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click" chemistry. nih.govresearchgate.netnih.gov This technique involves a covalent reaction between the ethynyl group on the nucleoside and a fluorescently labeled azide. nih.govresearchgate.net The small size of the azide probe allows it to access the DNA without the need for denaturation, preserving the structural integrity of the sample and simplifying experimental protocols. nih.govresearchgate.net

Comparative Research Findings

5-Ethynyl-2'-deoxyuridine (EdU): As a thymidine analog, EdU is a highly sensitive probe for DNA synthesis that can be detected with the non-destructive click chemistry method. researchgate.netnih.gov However, a notable drawback is its potential for cytotoxicity and genotoxicity. mdpi.com Studies have shown that EdU can induce time-dependent inhibition of cell growth and may cause more chromosomal aberrations compared to BrdU. researchgate.netnih.govmdpi.com The cytotoxicity is a significant consideration, particularly for long-term cell labeling experiments. nih.gov

5-Ethynyl-2'-deoxycytidine (EdC): EdC was developed as a deoxycytidine analog and a less toxic alternative to EdU. researchgate.net Research indicates that EdC-induced cytotoxicity is significantly lower than that of EdU, making it a potentially better candidate for long-term studies of cell proliferation. researchgate.netnih.gov Like EdU, it is detected using click chemistry. nih.govjenabioscience.com However, its application has limitations. Some research suggests that EdC is metabolized and incorporated into DNA as EdU, with toxicity being linked to the total amount of incorporation. researchgate.net Furthermore, studies in human fibroblast cells have demonstrated that the incorporation efficiency of EdC can be significantly lower than that of EdU during short-term (30-minute) pulse-labeling experiments. nih.gov

5-Bromo-2'-deoxycytidine (BrdC): Unlike EdU and EdC, which are primarily used to measure cell proliferation, research on BrdC has focused on its function as a potential DNA photosensitizer. rsc.orgrsc.org When incorporated into DNA, BrdC can be activated by UV light, leading to damage such as single-strand breaks and intrastrand cross-links. rsc.orgrsc.org While this property is of interest for potential clinical applications, it also highlights a mechanism of inherent DNA perturbation. As a photosensitizer, BrdC has been found to be weaker than its counterpart, BrdU. rsc.org Its methodological framework for detection would be similar to BrdU, relying on antibody recognition, which carries the disadvantage of requiring DNA denaturation.

The table below summarizes the key comparative aspects of these DNA synthesis probes.

| Feature | 5-Bromo-2'-deoxycytidine (BrdC) | 5-Ethynyl-2'-deoxycytidine (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) |

| Nucleoside Analog | Deoxycytidine | Deoxycytidine | Deoxyuridine (Thymidine analog) |

| Detection Method | Antibody-based (requires DNA denaturation) | Click Chemistry (no denaturation) researchgate.netjenabioscience.com | Click Chemistry (no denaturation) researchgate.netnih.gov |

| Primary Research Focus | DNA Photosensitization rsc.orgrsc.org | Low-toxicity DNA synthesis probe researchgate.netnih.gov | High-sensitivity DNA synthesis probe researchgate.net |

| Key Advantages | Potential for photodynamic applications rsc.org | Lower cytotoxicity than EdU researchgate.netnih.gov | Highly sensitive detection researchgate.netnih.gov |

| Key Limitations | Weaker photosensitizer than BrdU; detection requires harsh denaturation rsc.org | Lower incorporation efficiency in short pulses than EdU nih.gov; may be metabolized to EdU researchgate.net | Cytotoxic and genotoxic with longer exposure researchgate.netmdpi.com |

Considerations for Research Utilizing 5 Bromo 2 Deoxycytidine

Potential for DNA Structural Alterations and Mutagenicity in Experimental Systems

Once incorporated into the DNA backbone in place of deoxycytidine, 5-Bromo-2'-deoxycytidine can act as a photosensitizer, meaning it can induce chemical changes when exposed to light, particularly UV radiation. caymanchem.comrsc.org Research has shown that when DNA containing BrdC is irradiated with UVB light, it can lead to significant DNA damage. caymanchem.comrsc.org This damage manifests in several forms, including the formation of DNA cross-links and single-strand breaks (SSBs). caymanchem.comrsc.orgrsc.org

The mechanism behind this photosensitization is thought to involve a photoinduced electron transfer from a neighboring guanine (B1146940) base to the photo-excited BrdC. rsc.org This process results in the formation of a reactive uridin-5-yl radical, which can then cause further damage, such as strand breaks. rsc.org Additionally, intrastrand cross-links, specifically d(G^C) and d(C^C) dimers, have been identified as products of UV irradiation of BrdC-labeled DNA. rsc.orgrsc.org These types of DNA lesions are potentially lethal to the cell. rsc.org

The mutagenic potential of halogenated pyrimidines like BrdC is a significant consideration. Its closely related analog, 5-bromodeoxyuridine (BrdU), is a well-documented mutagen. nih.govnih.govdeepdyve.comnih.gov BrdU can cause mutations through base substitution, where an adenine-thymine (A-T) pair can be changed to a guanine-cytosine (G-C) pair, or vice versa, over several replication cycles. t3db.ca While BrdC itself is studied, it's important to note that it can be converted to BrdU in vivo, thus sharing similar mutagenic pathways. caymanchem.com Studies with BrdU have shown that its mutagenic effect is concentration-dependent and can be influenced by the surrounding DNA sequence. nih.govnih.gov For instance, combined treatment of Chinese hamster ovary (CHO) cells with BrdU and black light resulted in induced mutations, demonstrating that the incorporation of the analog alone was not sufficient to cause mutation without the subsequent light exposure. nih.gov

| Type of DNA Alteration | Description | Inducing Factors |

| Single-Strand Breaks (SSBs) | Disruption of the phosphodiester backbone in one of the two DNA strands. caymanchem.comrsc.org | Induced by UVB exposure after BrdC incorporation. caymanchem.comrsc.org |

| DNA Cross-linking | Formation of covalent bonds between bases, either on the same strand (intrastrand) or on opposite strands (interstrand). caymanchem.comrsc.orgrsc.org | Observed after UVB irradiation of BrdC-containing DNA. rsc.orgrsc.org Specific intrastrand cross-links include d(G^C) and d(C^C) dimers. rsc.org |

| Base Substitution Mutagenesis | Alteration of a single nucleotide base pair. For the related compound BrdU, this can lead to A-T to G-C transitions. t3db.ca | Can occur during DNA replication following the incorporation of the analog. nih.govt3db.ca |

Non-Specific Biological Effects on Cellular Processes and Phenotypes

Beyond direct DNA damage, 5-Bromo-2'-deoxycytidine exerts several non-specific biological effects that can influence cellular processes and phenotypes. A primary effect observed in research is its ability to act as a radiosensitizer. caymanchem.comnih.gov This means that cells that have incorporated BrdC into their DNA become more susceptible to the damaging effects of ionizing radiation. caymanchem.comnih.gov This property has been demonstrated in human melanoma cell lines and is a key area of interest for potential therapeutic applications. nih.gov

BrdC also exhibits cytotoxic effects, meaning it can be toxic to cells, leading to decreased cell survival. caymanchem.comnih.gov This cytotoxicity has been observed in both cancerous human melanoma cells and non-cancerous fibroblast cell lines. nih.gov The compound's antimetabolic activities contribute to these effects. caymanchem.com

Furthermore, the metabolic fate of BrdC within an organism is a critical consideration. In vivo, BrdC can be deaminated and converted into 5-bromo-2'-deoxyuridine (B1667946) (BrdU). caymanchem.com This conversion is significant because BrdU is a well-known thymidine (B127349) analog with its own distinct and extensively studied biological effects, including cytotoxicity and impacts on cell differentiation. caymanchem.comnih.govsigmaaldrich.comnih.gov Therefore, some of the biological effects observed after the administration of BrdC may be attributable, in whole or in part, to its conversion to BrdU. caymanchem.com For example, BrdU is known to affect the growth of mammalian cancer cells and can have detrimental effects on cell cycle, differentiation, and survival. nih.govnih.govwikipedia.org

| Biological Effect | Observed Outcome | Affected Cell Types/Systems |

| Radiosensitization | Increased sensitivity of cells to radiation, leading to enhanced cell killing. caymanchem.comnih.gov | Human melanoma cells, non-cancerous fibroblasts, rat glioma models. caymanchem.comnih.gov |

| Cytotoxicity | Decreased cell survival and inhibition of cell growth. caymanchem.comnih.gov | Human melanoma cells, non-cancerous fibroblasts. nih.gov |

| Antiviral Activity | Inhibition of viral replication. caymanchem.com | Herpes Simplex Virus 1 (HSV-1) and HSV-2 in primary rabbit kidney cells. caymanchem.com |

| In Vivo Conversion | Metabolized into 5-bromo-2'-deoxyuridine (BrdU). caymanchem.com | Observed in a rat model of myocardial infarction. caymanchem.com |

Methodological Caveats and Interpretation of Experimental Outcomes

The use of 5-Bromo-2'-deoxycytidine as a research tool, particularly for labeling proliferating cells, is accompanied by important methodological caveats that can influence the interpretation of experimental results. A major consideration is that BrdC is not biologically inert. Its incorporation into DNA can have toxic effects, impacting cell cycle progression, differentiation, and survival. nih.govnih.gov These toxic effects, extensively documented for the related compound BrdU, can lead to false results and misinterpretation, for instance, in studies of neurogenesis. nih.govnih.gov If the labeling agent itself alters the very processes being studied (e.g., cell proliferation or survival), it can confound the experimental outcome. nih.govnih.gov

A significant caveat is the in vivo conversion of BrdC to BrdU. caymanchem.com This means that researchers must consider the well-documented pitfalls associated with BrdU labeling when interpreting their results. BrdU incorporation is not always a straightforward marker of cell division. It can also occur during DNA repair processes or in apoptotic events, which could be misinterpreted as cell proliferation. nih.gov This constitutes a form of "artifactual labeling." Furthermore, the possibility of inter-cell transfer of the label, while less commonly discussed, remains a theoretical concern in any labeling study.

The detection of BrdC or its metabolite BrdU also requires harsh DNA denaturation methods (e.g., acid or heat treatment) to expose the incorporated base for antibody binding. researchgate.net This process can damage the tissue morphology and potentially affect the detection of other cellular markers, complicating co-labeling studies. Newer methods using different nucleoside analogs like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) have been developed to circumvent this issue, as they are detected via "click" chemistry which does not require DNA denaturation. researchgate.net